

# The Landscape of RET Ligand Expression: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *RET ligand-1*

Cat. No.: *B15581477*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction

The "rearranged during transfection" (RET) proto-oncogene, encoding a receptor tyrosine kinase, is a critical signaling hub in cellular proliferation, differentiation, migration, and survival. Its activity is primarily governed by a family of four structurally related neurotrophic factors, the Glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs). These ligands include GDNF, Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN). The binding of these ligands to their specific glycosylphosphatidylinositol (GPI)-anchored co-receptors (GFR $\alpha$ 1-4) initiates the formation of a complex that recruits and activates the RET receptor, triggering a cascade of downstream intracellular signals.<sup>[1][2][3]</sup> Dysregulation of this signaling axis is implicated in a range of developmental disorders and cancers.<sup>[1][4]</sup>

This technical guide provides a comprehensive overview of RET ligand expression across various tissues, details the experimental methodologies for their detection, and illustrates the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological roles of GFLs and for professionals involved in the development of therapeutics targeting the RET signaling pathway.

## Quantitative Expression of RET Ligands in Human Tissues

The expression levels of the four RET ligands—GDNF, NRTN, ARTN, and PSPN—vary significantly across different human tissues. This differential expression dictates their tissue-specific physiological roles. The following tables summarize the quantitative mRNA and protein expression data compiled from various sources, including the Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project and internal studies.<sup>[5][6]</sup>

## mRNA Expression of RET Ligands (nTPM)

Normalized Transcripts Per Million (nTPM) provides an estimate of the mRNA expression levels.

Tissue	GDNF (nTPM)	NRTN (nTPM)	ARTN (nTPM)	PSPN (nTPM)
Nervous Tissues				
Brain - Cerebellum	2.8	0.1	0.1	0
Brain - Cerebral Cortex	1.5	0.1	0.1	0
Brain - Hippocampus	1.2	0.1	0	0
Spinal Cord	High	Low	Low	Low
Dorsal Root Ganglia	High	Low	High	Low
Glandular Tissues				
Salivary Gland	0.5	0.1	0.1	0
Pancreas	0.3	0.2	0.4	0
Thyroid Gland	0.3	0.2	0.1	0
Adrenal Gland	0.4	0.1	0.1	0
Reproductive Tissues				
Testis	0.5	1.3	0.1	0.1
Ovary	3.1	0.2	0.1	0
Prostate	0.3	2.5	0.2	0
Uterus	1.2	0.1	0.1	0
Other Tissues				
Kidney	1.9	0.1	0.1	0
Heart Muscle	0.6	0.1	0.2	0

Skeletal Muscle	4.3	0.1	0.1	0
Lung	0.4	0.1	0.1	0
Liver	0.4	0.1	0.1	0
Spleen	0.8	0.1	0.1	0
Skin	1.5	0.1	0.2	0

Data is a representative summary compiled from sources including the Human Protein Atlas and may not be exhaustive. "High" and "Low" are used where specific nTPM values were not available but relative expression was noted in literature.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Protein Expression of RET Ligands

Protein expression is determined by methods such as immunohistochemistry and mass spectrometry. The levels are generally categorized as High, Medium, Low, or Not detected.

Tissue	GDNF Protein Level	NRTN Protein Level	ARTN Protein Level	PSPN Protein Level
Nervous Tissues				
Brain - Cerebellum	Medium	Low	Not detected	Not detected
Brain - Cerebral Cortex	Low	Low	Not detected	Not detected
Brain - Hippocampus	Low	Low	Not detected	Not detected
Glandular Tissues				
Salivary Gland	Low	Not detected	Not detected	Not detected
Pancreas	Low	Not detected	Not detected	Not detected
Reproductive Tissues				
Fallopian Tube	Medium	Low	Not detected	Not detected
Endometrium	Low	Low	Not detected	Not detected
Other Tissues				
Kidney	Medium	Not detected	Not detected	Not detected
Esophagus	Low	Not detected	Not detected	Not detected
Stomach	Low	Not detected	Not detected	Not detected
Colon	Low	Not detected	Not detected	Not detected

Data is a representative summary compiled from sources including the Human Protein Atlas.<sup>[5]</sup>  
<sup>[10]</sup> ARTN and PSPN protein expression data is less comprehensively cataloged in these databases.

## Experimental Protocols for RET Ligand Detection

Accurate detection and quantification of RET ligands are crucial for research and clinical applications. The following sections provide detailed protocols for three common techniques: Immunohistochemistry (IHC), In Situ Hybridization (ISH), and Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR).

## Immunohistochemistry (IHC) for GDNF in Kidney Tissue

This protocol outlines the detection of GDNF protein in formalin-fixed, paraffin-embedded (FFPE) human kidney sections.

### Materials:

- FFPE human kidney tissue slides
- Xylene and graded ethanol series (100%, 95%, 70%)
- Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
- Endogenous Peroxidase Blocking Solution (e.g., 3% H<sub>2</sub>O<sub>2</sub> in methanol)
- Blocking Buffer (e.g., 10% normal goat serum in PBS)
- Primary Antibody: Rabbit anti-human GDNF polyclonal antibody
- Secondary Antibody: Biotinylated goat anti-rabbit IgG
- Avidin-Biotin Complex (ABC) reagent
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Phosphate Buffered Saline (PBS)
- Mounting Medium

### Procedure:

- Deparaffinization and Rehydration:

- Immerse slides in xylene: 2 changes for 5 minutes each.
- Immerse in 100% ethanol: 2 changes for 3 minutes each.
- Immerse in 95% ethanol: 1 change for 3 minutes.
- Immerse in 70% ethanol: 1 change for 3 minutes.
- Rinse with distilled water.[\[11\]](#)
- Antigen Retrieval:
  - Submerge slides in 10 mM Sodium Citrate buffer (pH 6.0).
  - Heat in a water bath or steamer at 95-100°C for 20 minutes.
  - Allow slides to cool to room temperature for 20 minutes.[\[11\]](#)[\[12\]](#)
- Peroxidase Blocking:
  - Incubate sections in 3% H<sub>2</sub>O<sub>2</sub> in methanol for 10 minutes at room temperature to block endogenous peroxidase activity.
  - Rinse with PBS: 2 changes for 5 minutes each.[\[11\]](#)
- Blocking:
  - Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[\[11\]](#)
- Primary Antibody Incubation:
  - Dilute the primary anti-GDNF antibody in PBS to its optimal concentration.
  - Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:

- Rinse with PBS: 3 changes for 5 minutes each.
- Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
- Signal Amplification:
  - Rinse with PBS: 3 changes for 5 minutes each.
  - Apply the ABC reagent and incubate for 30 minutes at room temperature.
- Visualization:
  - Rinse with PBS: 3 changes for 5 minutes each.
  - Apply DAB substrate solution and incubate until a brown color develops (typically 2-10 minutes). Monitor under a microscope.
  - Stop the reaction by rinsing with distilled water.[\[11\]](#)
- Counterstaining and Mounting:
  - Counterstain with Hematoxylin for 1-2 minutes.
  - Rinse in running tap water.
  - Dehydrate through graded ethanol and clear in xylene.
  - Mount with a permanent mounting medium.[\[11\]](#)



[Click to download full resolution via product page](#)

**Caption:** Immunohistochemistry (IHC) experimental workflow. (Within 100 characters)



## In Situ Hybridization (ISH) for NRTN mRNA

This protocol describes the detection of Neurturin (NRTN) mRNA in frozen brain sections using digoxigenin (DIG)-labeled riboprobes.

### Materials:

- Frozen brain tissue sections on coated slides
- 4% Paraformaldehyde (PFA) in PBS
- Proteinase K
- Acetic Anhydride
- Hybridization Buffer
- DIG-labeled anti-sense and sense (control) NRTN riboprobes
- Stringency Wash Buffers (e.g., SSC buffers)
- Blocking Reagent (e.g., Roche Blocking Reagent)
- Anti-DIG-AP (alkaline phosphatase conjugated) antibody
- NBT/BCIP substrate solution
- PBS containing 0.1% Tween-20 (PBST)

### Procedure:

- Tissue Preparation:
  - Fix frozen sections in 4% PFA for 15 minutes at room temperature.
  - Rinse twice in PBS.
  - Permeabilize with Proteinase K (e.g., 10 µg/mL in PBS) for 10 minutes at 37°C. The concentration and time may need optimization.[\[13\]](#)

- Post-fix with 4% PFA for 5 minutes.
- Rinse in PBS.
- Acetylate with 0.1 M triethanolamine and acetic anhydride to reduce non-specific binding.  
[14]
- Rinse in PBS and dehydrate through an ethanol series. Air dry.
- Hybridization:
  - Dilute the DIG-labeled NRTN probe in hybridization buffer.
  - Denature the probe by heating at 80-95°C for 2-5 minutes, then place on ice.[13]
  - Apply the probe solution to the tissue section, cover with a coverslip.
  - Incubate overnight at 65°C in a humidified chamber.[15]
- Post-Hybridization Washes (Stringency Washes):
  - Remove coverslips and wash slides in 5X SSC at 65°C for 15 minutes.
  - Wash in 0.2X SSC at 65°C for 30 minutes (2 changes). This is a high-stringency wash to remove non-specifically bound probe.
  - Rinse in PBST at room temperature.
- Immunodetection:
  - Block with Blocking Reagent for 1 hour at room temperature.
  - Incubate with anti-DIG-AP antibody diluted in blocking reagent, overnight at 4°C.[15]
  - Wash extensively with PBST (e.g., 3 changes of 20 minutes each).
  - Equilibrate in detection buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl<sub>2</sub>).

- Color Development:
  - Incubate sections with NBT/BCIP substrate solution in the dark.
  - Monitor color development (a dark blue/purple precipitate) under a microscope. This can take from a few hours to overnight.
  - Stop the reaction by washing with PBS.
- Mounting:
  - Rinse with distilled water.
  - Dehydrate if necessary and mount with an aqueous mounting medium.

## Tissue Preparation

Fixation

Permeabilization

Acetylation

## Hybridization &amp; Washes

Probe\_Hybridization

Stringency\_Washes

## Detection

Blocking

Antibody\_Incubation

Color\_Development

Mounting

[Click to download full resolution via product page](#)

**Caption:** In Situ Hybridization (ISH) experimental workflow. (Within 100 characters)

## Real-Time Quantitative PCR (RT-qPCR) for ARTN and PSPN mRNA

This protocol provides a general framework for quantifying Artemin (ARTN) and Persephin (PSPN) mRNA levels from total RNA extracted from tissue samples.

### Materials:

- Total RNA extracted from tissue samples
- DNase I
- Reverse Transcriptase and associated buffers/reagents for cDNA synthesis
- qPCR Master Mix (e.g., SYBR Green-based)
- Forward and Reverse primers specific for ARTN, PSPN, and a reference gene (e.g., GAPDH, ACTB)
- Nuclease-free water
- qPCR instrument and compatible plates/tubes

### Procedure:

- RNA Preparation and Quality Control:
  - Extract total RNA from tissue using a standard method (e.g., Trizol or column-based kits).
  - Treat RNA with DNase I to remove any contaminating genomic DNA.
  - Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and/or gel electrophoresis.
- cDNA Synthesis (Reverse Transcription):
  - Combine total RNA (e.g., 1 µg), reverse transcriptase, random hexamers or oligo(dT) primers, and dNTPs according to the manufacturer's protocol.

- Perform the reverse transcription reaction (e.g., 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes).
- The resulting cDNA can be stored at -20°C.
- Primer Design and Validation:
  - Design primers for ARTN, PSPN, and the reference gene. Primers should typically span an exon-exon junction to avoid amplification of genomic DNA.
  - Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
- qPCR Reaction Setup:
  - Prepare the qPCR reaction mix on ice. For each reaction, combine:
    - qPCR Master Mix (2X)
    - Forward Primer (e.g., 10 µM stock)
    - Reverse Primer (e.g., 10 µM stock)
    - Diluted cDNA template
    - Nuclease-free water to final volume
  - Pipette the mix into a qPCR plate. Include no-template controls (NTC) for each primer set. Run all samples in triplicate.
- qPCR Cycling:
  - A typical cycling protocol is:
    - Initial Denaturation: 95°C for 10 minutes.
    - 40 Cycles of:
      - Denaturation: 95°C for 15 seconds.

- Annealing/Extension: 60°C for 60 seconds.
- Include a melt curve analysis at the end to verify the specificity of the amplified product.
- Data Analysis:
  - Determine the cycle threshold (Ct) for each sample.
  - Calculate the relative expression of the target genes (ARTN, PSPN) compared to the reference gene using the  $\Delta\Delta C_t$  method.

## RET Ligand Signaling Pathways

GFLs activate intracellular signaling cascades through both canonical RET-dependent and non-canonical RET-independent pathways.

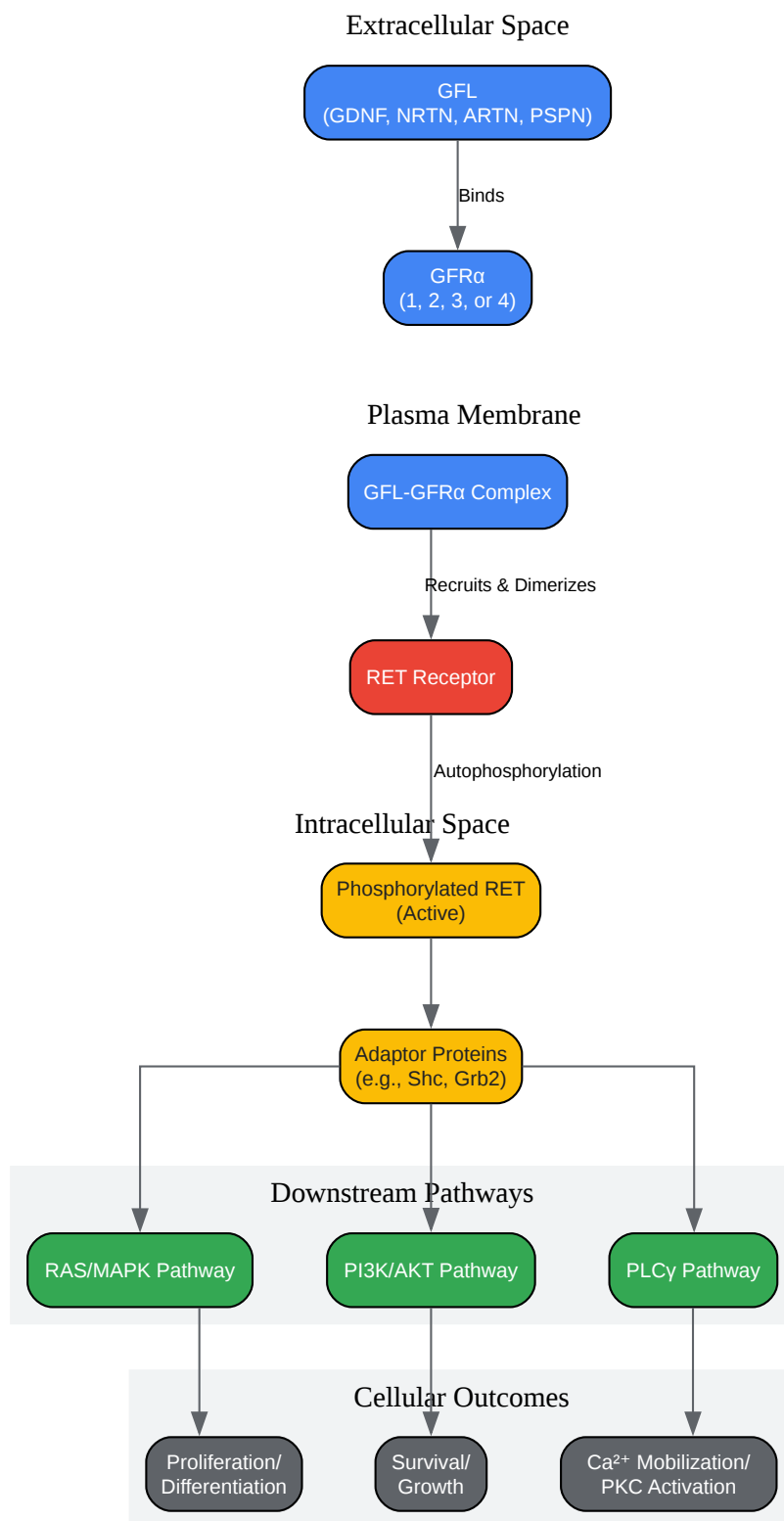
### Canonical RET-Dependent Signaling

The canonical pathway is the primary mechanism for GFL-mediated effects. It involves the formation of a ternary complex between the GFL, its specific GFR $\alpha$  co-receptor, and the RET receptor tyrosine kinase.<sup>[3][16]</sup>

Mechanism:

- A GFL homodimer binds to two specific GFR $\alpha$  co-receptors (e.g., GDNF binds to GFR $\alpha$ 1).<sup>[3]</sup>
- This ligand-co-receptor complex recruits two RET molecules into close proximity on the cell membrane.<sup>[16][17]</sup>
- The proximity of the RET molecules facilitates their dimerization and the trans-autophosphorylation of specific tyrosine residues in their intracellular kinase domains.<sup>[18]</sup>
- These phosphotyrosine residues act as docking sites for various adaptor proteins and enzymes, which in turn activate several key downstream signaling cascades:
  - RAS/MAPK Pathway: Primarily involved in cell proliferation, differentiation, and neurite outgrowth.<sup>[2][19]</sup>
  - PI3K/AKT Pathway: Crucial for promoting cell survival and growth.<sup>[2][20]</sup>

- PLC $\gamma$  Pathway: Regulates intracellular calcium levels and activates Protein Kinase C (PKC).[\[18\]](#)[\[20\]](#)





[Click to download full resolution via product page](#)

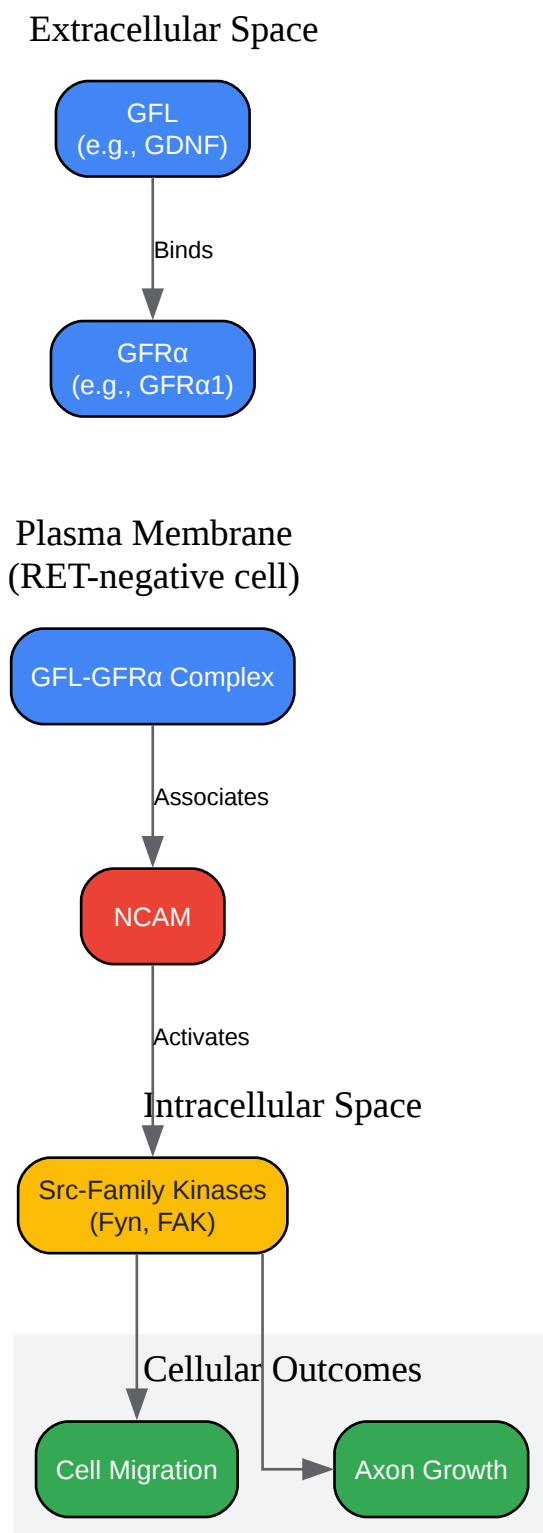
**Caption:** Canonical RET-dependent signaling pathway. (Within 100 characters)

## Non-Canonical RET-Independent Signaling

In tissues where GFR $\alpha$  receptors are expressed but RET is absent, GFLs can signal through alternative, RET-independent mechanisms. The most well-characterized of these involves the Neural Cell Adhesion Molecule (NCAM).<sup>[21][22]</sup>

Mechanism:

- The GFL-GFR $\alpha$  complex (e.g., GDNF-GFR $\alpha$ 1) can associate with NCAM on the cell surface.<sup>[21]</sup>
- This interaction triggers the activation of cytoplasmic Src-family kinases, such as Fyn, and Focal Adhesion Kinase (FAK).<sup>[1][2]</sup>
- The activation of these kinases leads to downstream signaling that can influence processes like cell migration and axonal growth, independently of RET activation.<sup>[21]</sup>



[Click to download full resolution via product page](#)

**Caption:** Non-canonical NCAM-mediated signaling pathway. (Within 100 characters)

## Conclusion

The GDNF family of ligands and their intricate signaling network through RET-dependent and -independent pathways play fundamental roles in the development and homeostasis of numerous tissues. Understanding the specific expression patterns of GDNF, Neurturin, Artemin, and Persephin is paramount for elucidating their precise physiological functions and their roles in pathology. The methodologies detailed in this guide provide a robust framework for researchers to investigate these crucial molecules. As our knowledge of the GFL/RET axis expands, so too will the opportunities for developing targeted and effective therapies for a host of human diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The role of glial cell line-derived neurotrophic factor family member artemin in neurological disorders and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue expression of GDNF - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. The Human Protein Atlas [proteinatlas.org]
- 7. Expression of mRNAs for neurotrophic factors (NGF, BDNF, NT-3, and GDNF) and their receptors (p75NGFR, trkA, trkB, and trkC) in the adult human peripheral nervous system and nonneural tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of neurturin, GDNF, and GDNF family-receptor mRNA in the developing and mature mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of GDNF mRNA in rat and human nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NRTN protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - MX [thermofisher.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct interactions among Ret, GDNF and GFRalpha1 molecules reveal new insights into the assembly of a functional three-protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 21. The neural cell adhesion molecule NCAM is an alternative signaling receptor for GDNF family ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. RET-independent signaling by GDNF ligands and GFR $\alpha$  receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Landscape of RET Ligand Expression: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581477#ret-ligand-1-expression-in-different-tissues]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)